molecular formula C17H16ClFO B1343500 4'-Chloro-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone CAS No. 898794-22-4

4'-Chloro-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone

Cat. No. B1343500
M. Wt: 290.8 g/mol
InChI Key: KHFQEPSTYJDQBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloro- and fluoro-substituted aromatic compounds can be complex, involving multiple steps and various reagents. For instance, the electrochemical preparation of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene is achieved through an electrooxidative double ene-type chlorination, indicating that similar electrochemical methods might be applicable for synthesizing related compounds . Additionally, the synthesis of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one involves the reaction of 4-fluoroacetophenone with 4-chlorobenzaldehyde, suggesting that a similar approach could be used for the target compound by substituting the appropriate starting materials .

Molecular Structure Analysis

The molecular structure of chloro- and fluoro-substituted compounds is often characterized by X-ray crystallography. For example, the crystal structure of a related compound, 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one, was determined using this technique . This suggests that the molecular structure of "4'-Chloro-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone" could also be elucidated using X-ray crystallography to reveal its conformation and intramolecular interactions.

Chemical Reactions Analysis

The reactivity of chloro- and fluoro-substituted compounds can vary significantly depending on their structure. For instance, 3-chloro-4-fluorothiophene-1,1-dioxide has been shown to be a useful Diels-Alder diene, reacting with various dienophiles to produce chlorofluoroaromatics or cyclic chlorofluorodienes . This indicates that the target compound may also participate in similar Diels-Alder reactions or other types of chemical transformations, depending on the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro- and fluoro-substituted compounds can be influenced by their molecular structure. The crystal structures and packing of related compounds, such as 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine, are characterized by specific hydrogen bonding patterns, which can affect their physical properties . Furthermore, the vibrational wavenumbers, hyperpolarizability, and HOMO-LUMO transitions of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one have been studied, providing insights into the electronic properties and potential nonlinear optical applications of such compounds . These analyses suggest that a detailed study of the physical and chemical properties of "4'-Chloro-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone" could reveal its suitability for various applications, including as a material for nonlinear optics.

Scientific Research Applications

  • Sonochemical Degradation of Aromatic Organic Pollutants : Studies have explored the use of ultrasound for the mineralization of various chloro- and dimethylphenols in aqueous solutions. These processes have been shown to effectively degrade pollutants, as evidenced by the release of chloride and nitrate ions, with minimal formation of organic byproducts. This suggests potential applications in environmental remediation technologies (Goskonda, Catallo, & Junk, 2002).

  • Chlorination Reactions of Dimethylphenols : Research into the chlorination of various dimethylphenols has been conducted, with findings indicating the formation of specific chlorocyclohexa-dienones. This research can inform the synthesis of chemically related compounds and their potential applications in various chemical processes (Gordon et al., 1994).

  • Anaerobic Biodegradability and Toxicity : The anaerobic biodegradability and toxicity of substituted phenols, including dimethylphenols, have been evaluated. This research provides insights into the environmental impact and degradation pathways of these compounds, which is crucial for assessing their environmental safety (O'Connor & Young, 1989).

  • Determination of Priority Phenolic Compounds in Water : Techniques for determining phenolic compounds, including dimethylphenols, in water and industrial effluents have been developed. These methods are important for environmental monitoring and ensuring compliance with safety standards (Castillo, Puig, & Barceló, 1997).

  • Quantum Chemical Studies on Molecular Geometry : Quantum chemical studies have been performed on molecules structurally related to 4'-Chloro-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone. These studies provide insights into the chemical reactivity and physical properties of such molecules, which are relevant for their potential applications in material science and molecular engineering (Satheeshkumar et al., 2017).

properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-3-4-13(12(2)9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFQEPSTYJDQBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644691
Record name 1-(4-Chloro-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone

CAS RN

898794-22-4
Record name 1-Propanone, 1-(4-chloro-3-fluorophenyl)-3-(2,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898794-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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